molecular formula C51H76Cl2P2Ru B032339 (3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II)dichloride CAS No. 250220-36-1

(3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II)dichloride

Cat. No. B032339
M. Wt: 923.1 g/mol
InChI Key: UZAFZWUWHHFWOK-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of such ruthenium complexes typically involves the reaction of bis(phosphine) ruthenium alkylidene precursors with free N-heterocyclic carbenes (NHCs) or their adducts. The synthesis process is often designed to produce complexes that are highly active in olefin metathesis catalysts. The structure and activity of these complexes can vary significantly based on the ligands and the synthesis route employed (Trnka et al., 2003).

Molecular Structure Analysis

The molecular structure of these ruthenium complexes is characterized by features such as trans-dichloro isomers and various ligands, including tricyclohexylphosphine. These structural elements contribute to the complexes' activity and stability. The NMR spectroscopic and structural features are crucial for understanding their reactivity and catalytic properties (Pump et al., 2015).

Chemical Reactions and Properties

Ruthenium complexes, including (3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II)dichloride, are renowned for their role in olefin metathesis. This reaction is a widely used method in organic synthesis, allowing for the construction of carbon-carbon bonds. These complexes serve as efficient catalysts, with variations in their chemical properties influencing their reactivity and selectivity in different metathesis reactions (Alexander et al., 2016).

Physical Properties Analysis

The physical properties of these ruthenium complexes, such as solubility, melting point, and stability, are dictated by their molecular structure. The presence of different ligands and the ruthenium center's oxidation state play a significant role in determining these physical characteristics. These properties are essential for practical applications, especially in catalysis, where solubility and thermal stability are critical factors (Clavier & Nolan, 2007).

Scientific Research Applications

Ring-Closing Metathesis (RCM)

This compound is utilized in ring-closing metathesis (RCM) reactions, serving as a catalyst to facilitate the formation of cyclic olefins from linear precursors. It shows enhanced activity in RCM when compared to some of the parent complexes, indicating its utility in synthesizing complex molecular architectures efficiently (Ablialimov et al., 2012).

Olefin Metathesis in Polymer Synthesis

The compound has been applied in the synthesis of new polymers and copolymers through ring-opening metathesis polymerization (ROMP), showcasing its versatility in producing materials with varying properties. This includes the synthesis of polymer ionomers and copolymers that potentially offer unique characteristics for various industrial applications (Santiago et al., 2014).

Metathesis in Renewable Feedstocks

Its reactivity has been explored for the metathesis of biorenewable feedstocks, such as linalool and citronellene, demonstrating its potential in generating value-added chemicals from renewable resources. This approach aligns with the growing interest in sustainable chemistry practices (Alexander et al., 2016).

Self-Healing Epoxy Systems

The application of ruthenium indenylidene catalysts in self-healing epoxy systems has been investigated, highlighting the compound's role in enabling the repair of damages in polymeric materials. Such systems can significantly impact the durability and longevity of materials used in various sectors (Öztürk & Şehitoğlu, 2015).

Gas Permeability and Ionic Transport in Polymers

Research has also focused on the synthesis of polymers for gas separation and ionic transport applications using this compound as a catalyst. The resulting polymers exhibit unique properties that could be beneficial for advanced filtration and membrane technologies (Vargas et al., 2007; Santiago et al., 2011).

Safety And Hazards

The compound is labeled with the warning hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary statements include P264, P280, P302 + P352, P337 + P313, P305 + P351 + P338, P362 + P364, and P332 + P313, which advise on measures to take for personal protection, what to do in case of contact with skin or eyes, and what to do if skin irritation occurs .

properties

IUPAC Name

dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H33P.C15H10.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;;/h2*16-18H,1-15H2;1-9,11H;2*1H;/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAFZWUWHHFWOK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C2=CC(=[Ru](Cl)Cl)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H76Cl2P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

923.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II)dichloride

CAS RN

250220-36-1
Record name (3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(IV) Dichloride Tetrahydrofuran Adduct
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Record name Dichloro-(3-phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II)
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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